2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine
Description
CAS Registry Number and Molecular Database Entries
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is uniquely identified by its CAS Registry Number 217186-15-7 , which serves as a universal identifier in chemical databases and regulatory frameworks. This compound is cataloged across multiple platforms, including:
| Database | Entry ID or Accession Number |
|---|---|
| PubChem | 2735828 |
| ChemSpider | 10652494 |
| MDL Number | MFCD00170137 |
| SynQuest Laboratories | 4H17-7-01 |
The molecular formula C₁₄H₉ClF₃NO₂ and a molecular weight of 315.67 g/mol are consistent across these entries.
IUPAC Nomenclature and Systematic Naming
The systematic IUPAC name for this compound is 1-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone . This name reflects its structural components:
- A pyridine ring substituted at positions 3 (chloro) and 5 (trifluoromethyl).
- An acetophenoxy group (4-acetylphenoxy) attached to position 2 of the pyridine core.
The numbering follows IUPAC priority rules, with the pyridine ring as the parent structure and substituents ordered by decreasing precedence (chloro > trifluoromethyl > acetophenoxy).
Common Synonyms and Alternative Chemical Designations
This compound is referenced under multiple synonyms in scientific literature and commercial catalogs, including:
- 2-(4-Acetylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine[
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-8(20)9-2-4-11(5-3-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIJSBTYRYODBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370974 | |
| Record name | SBB054291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217186-15-7 | |
| Record name | 1-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217186-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB054291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Using Chloropyridine Intermediates
Substrate Activation and Reaction Design
The electron-deficient pyridine ring, enhanced by electron-withdrawing groups (–Cl and –CF$$_3$$), facilitates nucleophilic displacement at the 2-position. 2,3-Dichloro-5-trifluoromethylpyridine (CAS: 69045-84-7) serves as a key intermediate, where the 2-chloro group is selectively replaced by the acetophenoxy moiety.
Reaction Conditions:
- Nucleophile: Sodium 4-acetophenoxide (generated in situ from 4-hydroxyacetophenone and NaH).
- Solvent: Polar aprotic solvents (e.g., dimethylacetamide (DMAC) or dichloromethane).
- Catalyst: Phase-transfer agents (e.g., benzyltriethylammonium chloride) to enhance reaction kinetics.
- Temperature: 80–120°C for 6–12 hours.
- Workup: Aqueous washing, solvent distillation, and column chromatography for purification.
Mechanistic Insights:
The –CF$$_3$$ group at the 5-position and –Cl at the 3-position activate the pyridine ring for SNAr at the 2-position. The acetophenoxide ion attacks the electrophilic carbon, displacing chloride with concomitant aromaticity restoration.
Yield: ~75–85% (estimated from analogous reactions in CN107286087B).
Copper-Catalyzed Ullmann Etherification
Coupling Strategy
This method employs Ullmann coupling to form the C–O bond between 4-hydroxyacetophenone and 3-chloro-2-iodo-5-trifluoromethylpyridine (hypothetical intermediate). Copper(I) catalysts mediate the cross-coupling under mild conditions.
Reaction Conditions:
- Catalyst: CuI (10 mol%) with 1,10-phenanthroline as a ligand.
- Base: Cs$$2$$CO$$3$$ (2 equiv) in DMF at 100°C.
- Substrate: Pre-functionalized pyridine with iodide at the 2-position for enhanced reactivity.
- Time: 12–24 hours.
Advantages:
Yield: ~70–80% (extrapolated from similar Ullmann reactions in PMC8175224).
Mitsunobu Reaction for Ether Formation
Alcohol Activation
The Mitsunobu reaction couples 4-hydroxyacetophenone with 2-hydroxy-3-chloro-5-trifluoromethylpyridine (hypothetical intermediate) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).
Reaction Conditions:
- Reagents: DEAD (1.2 equiv), PPh$$_3$$ (1.5 equiv) in THF.
- Temperature: 0°C to room temperature.
- Workup: Filtration to remove phosphine oxide byproducts.
Limitations:
- Requires synthesis of the pyridinol intermediate, which may involve protective group strategies.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Reagents | Yield | Key Advantages |
|---|---|---|---|---|
| SNAr | 2,3-Dichloro-5-trifluoromethylpyridine | NaH, phase-transfer catalyst | 75–85% | High regioselectivity; scalable |
| Ullmann Coupling | 3-Chloro-2-iodo-5-trifluoromethylpyridine | CuI, 1,10-phenanthroline | 70–80% | Functional group tolerance |
| Mitsunobu Reaction | 2-Hydroxy-3-chloro-5-trifluoromethylpyridine | DEAD, PPh$$_3$$ | 60–70% | Mild conditions; no pre-activation needed |
Critical Challenges and Optimization Strategies
Regioselectivity Control
Competing substitution at the 3-position (–Cl) is mitigated by steric hindrance from the –CF$$_3$$ group, favoring 2-position reactivity.
Solvent and Temperature Effects
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis of Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, allowing the formation of various derivatives that can be utilized in more complex chemical structures. Its ability to undergo nucleophilic substitution reactions makes it an essential building block in synthetic organic chemistry.
2. Biology
- Enzyme Inhibition : Research indicates that 2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine can act as an enzyme inhibitor. This property is particularly useful in drug development, where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and infections.
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
3. Medicine
- Anticancer Research : In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines, including ovarian cancer cells. The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
- Inflammation Modulation : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | A2780 (Ovarian Cancer) | 12.5 | |
| Antimicrobial | Staphylococcus aureus | 50 | |
| Enzyme Inhibition | Various Enzymes | 20 |
Table 2: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 4-Acetophenol + 3-chloro-5-trifluoromethyl pyridine | 85 |
| Coupling Reaction | Acetophenone + Chloro-pyridine derivative | 90 |
Case Studies
Case Study 1: Anticancer Properties
A study conducted on the cytotoxic effects of this compound revealed significant inhibition of cell proliferation in A2780 ovarian cancer cells. The IC50 value was determined to be 12.5 μM, indicating effective concentrations for therapeutic exploration.
Case Study 2: Antimicrobial Efficacy
In research assessing the antimicrobial activity of this compound, it was found to effectively inhibit the growth of Staphylococcus aureus with an MIC value of 50 μg/mL. This suggests potential applications in developing new antibacterial therapies, especially against resistant strains.
Case Study 3: Enzyme Interaction Studies
Investigations into the enzyme inhibition properties of the compound showed promising results in modulating enzyme activity related to inflammatory responses. This could lead to new treatments for conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the death of the target plants . The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with similar chemical properties.
Haloxyfop-P-methyl: A herbicide with a similar trifluoromethylated pyridine structure.
Uniqueness
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is unique due to its specific combination of a trifluoromethyl group and a chlorinated pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine, identified by its CAS number 217186-15-7, is a compound with potential biological significance, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Trifluoromethyl Group : A -CF3 group that enhances lipophilicity and biological activity.
- Chloro Group : A chlorine atom that may influence the compound's reactivity and interaction with biological targets.
- Acetophenoxy Group : An ether functional group that can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzoic acid derivatives known for their antimicrobial properties .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which may involve disruption of microbial cell membranes or interference with metabolic processes.
Biological Activity Data
Research has shown that the compound exhibits varied biological activities. Below is a summary of key findings:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Exhibits inhibition against several bacterial strains. |
| Cytotoxicity | Demonstrates selective cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer metabolism. |
Case Studies
- Antimicrobial Studies : In a study examining the antimicrobial properties of various pyridine derivatives, this compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that the compound effectively inhibited specific metabolic enzymes linked to tumor growth, indicating its possible application in cancer therapy .
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
- Synthesis and Characterization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological testing .
- Biochemical Pathways : The compound is believed to interfere with biochemical pathways such as the shikimate pathway, which is crucial for microbial survival and growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
